3-(chloromethyl)-N,N-dimethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUXVPASAXMCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Chloromethyl N,n Dimethylaniline
Direct and Indirect Synthetic Routes
Electrophilic aromatic substitution (EAS) is a foundational strategy for functionalizing benzene (B151609) rings. However, the synthesis of a meta-substituted product like 3-(chloromethyl)-N,N-dimethylaniline via direct EAS on N,N-dimethylaniline presents significant regioselectivity challenges. The N,N-dimethylamino group is a powerful activating group and is strongly ortho-, para-directing. Consequently, a direct Friedel-Crafts chloromethylation of N,N-dimethylaniline would predominantly yield the para-substituted isomer, with some ortho-isomer formation.
To achieve the desired meta-substitution pattern, the directing effects of the substituents must be carefully managed. An alternative EAS strategy could involve starting with a substrate where a meta-directing group is already in place. This group could later be converted into one of the target functional groups. For instance, nitration of a suitable precursor followed by reduction and subsequent functionalization represents a more viable, albeit indirect, electrophilic substitution-based approach.
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds, most notably the Buchwald-Hartwig amination. nih.gov This methodology is a powerful tool for synthesizing anilines and their derivatives. nih.gov A feasible strategy for synthesizing this compound using this approach involves the coupling of an aryl halide, such as 1-bromo-3-(chloromethyl)benzene or 1-chloro-3-(chloromethyl)benzene, with dimethylamine.
This reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a base (e.g., NaOt-Bu, Cs₂CO₃). The choice of ligand and base is crucial for achieving high yields. Palladium-catalyzed C-N coupling reactions are valued for their broad substrate scope and functional group tolerance. nih.gov
Table 1: Illustrative Palladium-Catalyzed Amination Conditions
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Aryl Bromide | Secondary Amine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | High |
| Aryl Chloride | Secondary Amine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | Good-High |
This table presents generalized conditions for Buchwald-Hartwig amination reactions, which are applicable to the synthesis of the target compound.
Alkylation and methylation strategies offer a more direct functionalization approach, focusing on either the nitrogen atom or the aromatic ring.
N-Methylation: A highly practical route involves the exhaustive N-methylation of 3-(chloromethyl)aniline. A variety of methylating agents can be employed for this transformation. Traditional methods use reagents like dimethyl sulfate (B86663) or methyl iodide. More contemporary and greener approaches utilize methanol (B129727) in the presence of a suitable catalyst. lookchem.com Another effective method is the use of trimethyl phosphate, which can cleanly dimethylate anilines at elevated temperatures, avoiding the formation of quaternary ammonium (B1175870) by-products. orgsyn.org Reductive amination, using formaldehyde (B43269) followed by a reducing agent, is another common pathway to introduce methyl groups onto a primary amine.
Ring Alkylation (Chloromethylation): As mentioned previously (2.1.1), direct Friedel-Crafts chloromethylation of N,N-dimethylaniline is not regioselective for the meta position. This reaction, typically using formaldehyde and hydrogen chloride, would favor substitution at the para position due to the electronic directing effect of the dimethylamino group.
Table 2: Comparison of N-Methylation Reagents for Anilines
| Methylating Agent | Typical Conditions | Advantages |
|---|---|---|
| Methanol | High temperature, catalyst (e.g., acid, zeolite) | Inexpensive, green reagent |
| Trimethyl Phosphate | Heat (150-200 °C) | High yields, no quaternary by-products orgsyn.org |
| Dimethyl Sulfate | Base (e.g., K₂CO₃), solvent | Highly reactive |
An effective and controllable multi-step synthesis can be designed starting from a carbonylic precursor, such as 3-(N,N-dimethylamino)benzaldehyde or 3-(N,N-dimethylamino)benzoic acid. This indirect route offers excellent control over the substitution pattern.
The synthetic sequence would be:
Reduction of the Carbonyl Group: The aldehyde or carboxylic acid is reduced to the corresponding alcohol, 3-(hydroxymethyl)-N,N-dimethylaniline. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) for aldehydes or the more powerful lithium aluminum hydride (LiAlH₄) for carboxylic acids.
Conversion of Alcohol to Chloride: The resulting benzylic alcohol is then converted to the target chloromethyl compound. This is a standard transformation readily achieved using reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or concentrated hydrochloric acid (HCl). The use of thionyl chloride is often preferred for its clean reaction, as the by-products (SO₂ and HCl) are gaseous.
This pathway is advantageous because the starting materials are commercially available and the reactions involved are high-yielding and well-established.
Advanced Catalyst Systems in Synthesis
The efficiency and selectivity of many synthetic routes to this compound are highly dependent on the catalyst system employed. Both homogeneous and heterogeneous catalysts play critical roles.
Homogeneous Catalysis: Homogeneous catalysts are soluble in the reaction medium and are prominent in palladium-catalyzed coupling reactions and certain N-alkylation procedures.
Palladium Complexes: In Buchwald-Hartwig amination, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a palladium source and a phosphine ligand are quintessential examples of homogeneous catalysis. thermofishersci.in These systems offer high activity and selectivity under relatively mild conditions. thermofishersci.in
Iridium and Ruthenium Complexes: Advanced homogeneous catalysts based on iridium and ruthenium have been developed for the N-alkylation of amines using alcohols. nih.gov These catalysts operate via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and releasing water.
Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas-phase reaction. They are advantageous due to their ease of separation and potential for recycling.
Zeolites and Metal Oxides: For the N-methylation of anilines with methanol, solid acid catalysts like zeolites (e.g., β-zeolite, ZSM-5) or metal oxides (e.g., alumina) are widely used, particularly in continuous gas-phase industrial processes. researchgate.netbohrium.com These catalysts facilitate the reaction at high temperatures, and their acidic sites are crucial for activating the methanol. researchgate.net The selectivity towards mono- or di-methylation can be tuned by adjusting the catalyst's pore structure and acidity. bohrium.com
Supported Metal Catalysts: In a one-pot synthesis starting from a nitroaromatic precursor, a multifunctional heterogeneous catalyst like Raney-Ni® can be used. lookchem.com This catalyst can facilitate the hydrogenation of the nitro group to an amine and subsequently catalyze the N-methylation using methanol, which acts as both a solvent and an alkylating agent. lookchem.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N,N-dimethylaniline |
| 3-(chloromethyl)aniline |
| 1-bromo-3-(chloromethyl)benzene |
| 1-chloro-3-(chloromethyl)benzene |
| Dimethylamine |
| 3-(N,N-dimethylamino)benzaldehyde |
| 3-(N,N-dimethylamino)benzoic acid |
| 3-(hydroxymethyl)-N,N-dimethylaniline |
| Methanol |
| Trimethyl phosphate |
| Formaldehyde |
| Thionyl chloride |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Sodium tert-butoxide (NaOt-Bu) |
| Cesium carbonate (Cs₂CO₃) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
Organocatalytic Applications
As of the current body of scientific literature, there are no specific documented applications of this compound within the field of organocatalysis. While the broader class of aniline (B41778) derivatives has been explored for various catalytic activities, the unique structural features of this particular compound have not been leveraged in published organocatalytic methodologies. The presence of both a reactive chloromethyl group and a tertiary amine functionality could theoretically allow for its use as a precursor to more complex catalytic structures, but such applications have not been reported.
Optimization of Reaction Conditions and Selectivity in Synthesis
Detailed studies on the optimization of reaction conditions specifically for the synthesis of this compound are not extensively covered in publicly available research. However, general principles of electrophilic aromatic substitution and chloromethylation reactions can provide insights into the factors that would need to be controlled to achieve desired outcomes.
Solvent Effects and Temperature Control
In related chloromethylation reactions of aromatic compounds, the choice of solvent is critical. It must be inert to the reaction conditions and capable of dissolving the reactants. For similar transformations, chlorinated hydrocarbons or excess aromatic substrate are often employed. Temperature is a crucial parameter to control both the reaction rate and the selectivity. Higher temperatures can lead to increased rates of reaction but may also promote the formation of byproducts, such as diarylmethanes or polymers. Precise temperature control would be essential to maximize the yield of the desired monosubstituted product.
Stereochemical Control in Synthesis
The synthesis of this compound does not involve the formation of any new chiral centers. Therefore, stereochemical control is not a factor in its direct synthesis. Should this compound be used as a reactant in subsequent transformations where stereocenters are generated, the principles of asymmetric synthesis, potentially involving chiral catalysts or auxiliaries, would become relevant. However, there is no literature available that describes the use of this compound in stereoselective reactions.
Reaction Mechanisms and Pathways of 3 Chloromethyl N,n Dimethylaniline
Electrophilic Reactivity of the Aromatic Ring System
The aromatic ring of 3-(chloromethyl)-N,N-dimethylaniline is highly activated towards electrophilic attack due to the powerful electron-donating effect of the dimethylamino group. This group directs incoming electrophiles primarily to the ortho and para positions. However, the presence of the chloromethyl group at the meta position introduces a competing, weakly deactivating, and meta-directing influence, leading to a more complex regiochemical outcome in electrophilic aromatic substitution reactions.
Nitration and Halogenation Mechanisms
Nitration: The nitration of N,N-dimethylaniline is a well-studied reaction that typically yields a mixture of ortho and para isomers. In the case of this compound, the directing effects of the two substituents are crucial. The dimethylamino group strongly favors substitution at the 2-, 4-, and 6-positions. The chloromethyl group, being meta-directing, would favor substitution at the 2- and 6-positions relative to itself, which corresponds to the 2- and 4-positions of the aniline (B41778) ring. Therefore, the primary products expected from the nitration of this compound are 3-(chloromethyl)-4-nitro-N,N-dimethylaniline and 3-(chloromethyl)-2-nitro-N,N-dimethylaniline, with the para-substituted product generally being the major isomer due to reduced steric hindrance.
The mechanism proceeds via the standard electrophilic aromatic substitution pathway. The nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst like sulfuric acid, acts as the electrophile. The π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The stability of this intermediate is enhanced by the delocalization of the positive charge onto the nitrogen atom of the dimethylamino group, particularly for ortho and para attack. A base, such as water or the bisulfate ion, then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.
Halogenation: Similar to nitration, the halogenation of this compound is expected to be rapid and yield predominantly ortho- and para-substituted products. Reagents like bromine or chlorine can be used, often in a less polar solvent to control the reactivity. The strong activation by the dimethylamino group can sometimes lead to polyhalogenation if the reaction conditions are not carefully controlled. The regioselectivity will again be a balance between the directing effects of the two substituents, with the 4-halo and 2-halo isomers being the anticipated major products.
The mechanism involves the polarization of the halogen molecule by the electron-rich aromatic ring, or more commonly, the use of a Lewis acid catalyst to generate a more potent electrophile. The aromatic ring attacks the electrophilic halogen, forming a sigma complex. Subsequent loss of a proton restores aromaticity and gives the halogenated product.
Nucleophilic Substitution at the Chloromethyl Moiety
The chloromethyl group of this compound is a reactive site for nucleophilic substitution. As a benzylic halide, it is susceptible to both Sₙ1 and Sₙ2 reaction pathways. The reaction mechanism is influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the aromatic ring. Benzylic halides, in general, are more reactive than primary alkyl halides in both Sₙ1 and Sₙ2 reactions. stackexchange.com
The dimethylamino group, being a strong electron-donating group, can influence the stability of a potential benzylic carbocation intermediate. Although it is in the meta position, its electron-donating resonance effect can still provide some stabilization to a carbocation at the benzylic position, potentially favoring an Sₙ1 pathway under appropriate conditions (e.g., with a weak nucleophile in a polar protic solvent). Conversely, the steric bulk around the benzylic carbon is not significant, allowing for an Sₙ2 pathway with strong nucleophiles in polar aprotic solvents.
Intermolecular Nucleophilic Additions
A variety of nucleophiles can displace the chloride ion from the chloromethyl group. Common examples include:
Amines: Reaction with primary or secondary amines leads to the formation of the corresponding substituted benzylic amines.
Cyanide: Treatment with cyanide salts, such as sodium or potassium cyanide, yields the corresponding nitrile, 3-(cyanomethyl)-N,N-dimethylaniline.
Hydroxide and Alkoxides: Reaction with hydroxide or alkoxide ions produces the corresponding benzylic alcohol or ether.
Thiolates: Thiolates react to form thioethers.
The general mechanism for these reactions can be either Sₙ1 or Sₙ2, as discussed above. For instance, with a strong nucleophile like the cyanide ion, the reaction is likely to proceed via an Sₙ2 mechanism, involving a backside attack on the electrophilic carbon of the chloromethyl group and a single transition state.
Intramolecular Cyclization Pathways
The presence of both a nucleophilic dimethylamino group and an electrophilic chloromethyl group within the same molecule allows for the possibility of intramolecular cyclization reactions, particularly in derivatives where the nucleophilicity of the nitrogen is enhanced or where a tethered nucleophile is introduced.
For example, derivatives of this compound can be used as precursors for the synthesis of nitrogen-containing heterocycles. While direct intramolecular cyclization of this compound itself to form a strained four-membered ring is unlikely, reactions that modify the amine or introduce another nucleophilic group can lead to the formation of larger, more stable heterocyclic rings. For instance, a reaction sequence involving N-alkylation or acylation followed by an intramolecular nucleophilic attack from a tethered nucleophile onto the benzylic carbon could lead to the formation of five- or six-membered rings.
A notable application of related N,N-dimethylaniline derivatives is in the synthesis of tetrahydroquinolines. nih.govnih.govorganic-chemistry.org For example, N,N-dimethylaniline N-oxides can be transformed into various tetrahydroquinoline scaffolds through a tandem Polonovski–Povarov sequence. nih.gov Although not a direct cyclization of this compound, this illustrates the utility of the N,N-dimethylaniline core in constructing heterocyclic systems.
Redox Chemistry and Radical Pathways
The redox chemistry of N,N-dimethylaniline and its derivatives has been a subject of interest, particularly in the context of electrochemical oxidation. The electrochemical oxidation of N,N-dimethylaniline is known to proceed through the formation of a radical cation. researchgate.netacs.orgnih.gov This intermediate is highly reactive and can undergo further reactions, such as dimerization or reaction with other nucleophiles present in the medium.
For this compound, electrochemical oxidation would also be expected to generate a radical cation. The stability and subsequent reactivity of this radical cation would be influenced by the presence of the chloromethyl group. Electron-withdrawing substituents tend to increase the oxidation potential of N,N-dimethylanilines. researchgate.net
Oxidation Reactions and Product Formation
The oxidation of this compound primarily involves the N,N-dimethylamino moiety. Analogous to the oxidation of N,N-dimethylaniline, these reactions can lead to a variety of products depending on the oxidizing agent and reaction conditions.
A common pathway is the oxidation of one of the N-methyl groups. For instance, tandem N-dealkylation and N-methyl aerobic oxidation of tertiary aromatic amines can yield N-arylformamides researchgate.net. This suggests that this compound could be converted to N-(3-(chloromethyl)phenyl)-N-methylformamide. Another potential product is the corresponding N-oxide, formed by direct oxidation of the tertiary amine. This transformation typically utilizes oxidants like hydrogen peroxide or peroxy acids.
| Oxidizing System | Potential Product Class | Reaction Description |
| Copper/TEMPO/O₂ | N-Arylformamides | A tandem reaction involving N-dealkylation followed by aerobic oxidation of the remaining N-methyl group researchgate.net. |
| H₂O₂ or m-CPBA | N-Oxides | Direct oxidation of the tertiary amine nitrogen to form the corresponding N-oxide. |
The formation of these products proceeds through mechanisms involving electron transfer from the nitrogen atom to the oxidant, often leading to radical cation intermediates that subsequently react to yield the final stable products.
Reduction Methodologies
Reduction of this compound can target either the chloromethyl group or, under more forcing conditions, the aromatic ring. The benzylic chloride is the more readily reduced functionality.
Standard methodologies for the reduction of benzylic halides are applicable here. Catalytic hydrogenation, using a palladium-on-carbon catalyst (Pd/C) and a source of hydrogen (H₂ gas or a transfer hydrogenation reagent like formic acid), can efficiently cleave the carbon-chlorine bond to yield 3-methyl-N,N-dimethylaniline. This process, known as hydrogenolysis, is a common and effective method. Alternatively, hydride reducing agents such as lithium aluminum hydride (LiAlH₄) can also be employed to achieve the same transformation.
| Reducing Agent/System | Target Functional Group | Primary Product |
| H₂ / Pd/C | Chloromethyl | 3-Methyl-N,N-dimethylaniline |
| LiAlH₄ | Chloromethyl | 3-Methyl-N,N-dimethylaniline |
| Raney Nickel / High Pressure H₂ | Aromatic Ring | 3-(Chloromethyl)-N,N-dimethylcyclohexylamine |
Reduction of the aromatic ring requires significantly harsher conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium, and is a less common transformation for this substrate.
Free Radical Initiated Reactions
The benzylic C-Cl bond in this compound is susceptible to homolytic cleavage, making it a participant in free radical reactions. masterorganicchemistry.com This process can be initiated by heat or ultraviolet (UV) light, generating a chlorine radical and a stabilized 3-(N,N-dimethylaminobenzyl) radical.
Initiation: The reaction begins with the homolytic cleavage of the weakest bond, which in this case is the C-Cl bond, to form two radical species. youtube.com 3-(ClCH₂)-C₆H₄-N(CH₃)₂ + hv → 3-(•CH₂)-C₆H₄-N(CH₃)₂ + Cl•
Propagation: The generated benzyl radical is relatively stable due to resonance delocalization across the benzene (B151609) ring. It can then participate in propagation steps, such as abstracting a hydrogen atom from a solvent or another reactant molecule, or adding across a double bond. khanacademy.org 3-(•CH₂)-C₆H₄-N(CH₃)₂ + R-H → 3-(CH₃)-C₆H₄-N(CH₃)₂ + R•
Termination: The reaction is terminated when two radical species combine to form a non-radical product. youtube.comkhanacademy.org This can involve the coupling of two benzyl radicals to form a dimer or the combination of a benzyl radical with a chlorine radical to reform the starting material. 2 [3-(•CH₂)-C₆H₄-N(CH₃)₂] → (CH₃)₂N-C₆H₄-CH₂-CH₂-C₆H₄-N(CH₃)₂
The rate and outcome of these free radical reactions are highly dependent on the reaction conditions and the presence of other reactive species.
Quaternization Reactions of the Tertiary Amine
The N,N-dimethylamino group is a nucleophilic tertiary amine that readily undergoes quaternization when treated with an alkylating agent. This is a classic SN2 reaction, often referred to as the Menshutkin reaction, where the nitrogen atom attacks an electrophilic carbon, displacing a leaving group to form a quaternary ammonium (B1175870) salt. semanticscholar.orgsciensage.info
For example, reaction with methyl iodide would yield 3-(chloromethyl)-N,N,N-trimethylanilinium iodide. 3-(ClCH₂)-C₆H₄-N(CH₃)₂ + CH₃I → [3-(ClCH₂)-C₆H₄-N(CH₃)₃]⁺I⁻
Kinetic studies on the analogous reaction between N,N-dimethylaniline and benzyl chloride show that the reaction rate is first order with respect to both the amine and the alkyl halide. sciensage.inforesearchgate.net The rate of these reactions is significantly influenced by the polarity of the solvent.
Effect of Solvent on Quaternization Rate (Analogous Reaction)
| Solvent | Dielectric Constant (D) | Effect on Rate | Reasoning |
|---|---|---|---|
| Acetone | 20.7 | Baseline | - |
| Methyl Ethyl Ketone | 18.5 | Slower | Less stabilization of the polar transition state. |
| Ethanol | 24.3 | Faster | Increased stabilization of the polar transition state. |
| Methanol (B129727) | 32.7 | Faster | Increased stabilization of the polar transition state. |
Data derived from kinetic studies of N,N-dimethylaniline and benzyl chloride. semanticscholar.orgsciensage.info
The reaction proceeds through a highly polar, charge-separated transition state, which is stabilized by polar solvents, thus accelerating the reaction rate. semanticscholar.org A negative entropy of activation (ΔS*) is typically observed, indicating the formation of a more ordered transition state compared to the reactants. sciensage.inforesearchgate.net
Acid-Base Interactions and Protonation Dynamics
The lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group imparts basic character to the molecule. It can act as a Brønsted-Lowry base by accepting a proton from an acid, or as a Lewis base by donating its electron pair.
In the presence of an acid, such as hydrochloric acid (HCl), the amine is protonated to form the corresponding anilinium salt: 3-(chloromethyl)-N,N-dimethylanilinium chloride. 3-(ClCH₂)-C₆H₄-N(CH₃)₂ + HCl → [3-(ClCH₂)-C₆H₄-NH(CH₃)₂]⁺Cl⁻
This reaction is a standard acid-base equilibrium. The basicity of the amine is influenced by the electronic effects of the substituents on the aromatic ring. The 3-(chloromethyl) group exerts a weak electron-withdrawing inductive effect (-I effect). This effect slightly reduces the electron density on the nitrogen atom, making this compound a slightly weaker base than the parent N,N-dimethylaniline. The protonated form can be readily deprotonated by treatment with a stronger base to regenerate the free amine.
Derivatization and Functionalization Strategies
Modification at the Chloromethyl Group
The benzylic chloride of the chloromethyl group is a reactive site, readily participating in nucleophilic substitution reactions. This reactivity allows for the introduction of a diverse range of functional groups.
The chloromethyl group can be converted to a thiomethyl group, which can then be further derivatized to form sulfides and thioethers. This transformation is typically achieved through a two-step process. First, the chloromethyl group is reacted with a sulfur nucleophile, such as thiourea, to form a thiouronium salt intermediate. This intermediate is then hydrolyzed to yield the corresponding thiol. The resulting thiol can subsequently be reacted with various electrophiles to produce a range of sulfide and thioether derivatives.
| Reactant | Reagent | Product |
| 3-(chloromethyl)-N,N-dimethylaniline | 1. Thiourea2. Hydrolysis | 3-((mercaptomethyl)-N,N-dimethylaniline |
| 3-((mercaptomethyl)-N,N-dimethylaniline | Alkyl halide | 3-(((alkylthio)methyl))-N,N-dimethylaniline |
This table illustrates a general synthetic pathway for the formation of sulfide and thioether derivatives from this compound.
Beyond sulfur nucleophiles, the chloromethyl group is susceptible to attack by a variety of other nucleophiles, leading to a broad spectrum of derivatives. These reactions typically proceed via an SN2 mechanism.
Azide Substitution: Reaction with sodium azide introduces the azido group, a versatile functional group that can undergo further transformations, such as reduction to an amine or participation in click chemistry reactions. masterorganicchemistry.comnih.govnih.gov
Cyanide Substitution: The introduction of a cyano group can be achieved using cyanide salts. The resulting nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to further functionalization. nih.govnih.gov
Amine Alkylation: Amines can act as nucleophiles, displacing the chloride to form secondary or tertiary amines. This reaction is a common method for the N-alkylation of anilines and other amino compounds. evitachem.com
| Nucleophile | Product |
| Azide (N₃⁻) | 3-(azidomethyl)-N,N-dimethylaniline |
| Cyanide (CN⁻) | 3-(cyanomethyl)-N,N-dimethylaniline |
| Primary/Secondary Amine (R₂NH) | 3-(((dialkylamino)methyl))-N,N-dimethylaniline |
This table showcases the products of nucleophilic displacement reactions at the chloromethyl group with various nucleophiles.
Functionalization of the Aromatic Ring
The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The N,N-dimethylamino group is a strong activating group and an ortho-, para-director, while the chloromethyl group is a deactivating group. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.comsavemyexams.com
The strong activating effect of the N,N-dimethylamino group directs incoming halogens (chlorine, bromine, iodine) to the positions ortho and para to it (positions 2, 4, and 6). Due to steric hindrance from the N,N-dimethylamino group, substitution at the para-position (position 4) is generally favored.
| Halogenating Agent | Major Product |
| N-Chlorosuccinimide (NCS) | 4-chloro-3-(chloromethyl)-N,N-dimethylaniline |
| N-Bromosuccinimide (NBS) | 4-bromo-3-(chloromethyl)-N,N-dimethylaniline |
| N-Iodosuccinimide (NIS) | 4-iodo-3-(chloromethyl)-N,N-dimethylaniline |
This table presents the expected major products of the regioselective halogenation of this compound.
The directing influence of the N,N-dimethylamino group also dictates the position of other electrophilic substitutions.
Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The nitro group will be directed to the positions ortho and para to the N,N-dimethylamino group. nih.gov
Formylation: A formyl group can be introduced onto the aromatic ring through reactions such as the Vilsmeier-Haack reaction. mdpi.comresearchgate.netorgsyn.org This reaction utilizes a formylating agent, typically a mixture of phosphorus oxychloride and dimethylformamide, to introduce an aldehyde functional group, again at the positions activated by the N,N-dimethylamino group.
| Reaction | Reagents | Major Product |
| Nitration | HNO₃, H₂SO₄ | 3-(chloromethyl)-N,N-dimethyl-4-nitroaniline |
| Formylation (Vilsmeier-Haack) | POCl₃, DMF | 2-(3-(chloromethyl)-N,N-dimethylanilino)acetaldehyde |
This table outlines the introduction of nitro and formyl groups onto the aromatic ring of this compound.
N-Substituent Modifications
N-Demethylation: One or both of the methyl groups can be removed through various N-demethylation procedures. organic-chemistry.orgnih.govnih.govrsc.orgresearchgate.netnih.govresearchgate.net This process can be useful for preparing the corresponding N-methyl or primary aniline (B41778) derivatives.
N-Alkylation: While the starting material is already N,N-dimethylated, further N-alkylation is generally not feasible without prior demethylation. However, if the starting material were 3-(chloromethyl)aniline, a variety of N-alkylation methods could be employed to introduce different alkyl groups to the nitrogen atom. alfa-chemistry.comresearchgate.netgoogle.comnih.govresearchgate.netnih.gov
| Reaction | Description |
| N-Demethylation | Removal of one or both methyl groups to yield 3-(chloromethyl)-N-methylaniline or 3-(chloromethyl)aniline. |
| N-Oxidation | Conversion of the tertiary amine to an N-oxide, which can alter the electronic properties and reactivity of the molecule. |
This table describes potential modifications to the N-substituents of this compound.
N-Oxidation Reactions
N-Oxidation is a common transformation for tertiary amines, including substituted N,N-dimethylanilines. This reaction involves the conversion of the nitrogen atom to an N-oxide, which can significantly alter the electronic and steric properties of the molecule, making it a valuable intermediate in organic synthesis.
While specific studies on the N-oxidation of this compound are not extensively detailed in the provided search results, the N-oxidation of structurally similar compounds, such as 3-chloro-N,N-dimethylaniline, has been described. nsf.govnih.gov A general method for the synthesis of N,N-dimethylaniline N-oxides involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). nsf.gov
In a typical procedure, a solution of the substituted N,N-dimethylaniline in a suitable solvent like dichloromethane is treated with m-CPBA. nsf.gov The reaction is generally carried out at room temperature and proceeds to completion within a relatively short period. nsf.gov The resulting N-oxide can then be isolated and purified. For instance, 3-chloro-N,N-dimethylaniline N-oxide has been synthesized with a high yield of 90%. nsf.govnih.gov
The formation of the N-oxide can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). nsf.govnih.gov For example, the 1H NMR spectrum of 3-chloro-N,N-dimethylaniline N-oxide shows a characteristic downfield shift of the aromatic protons and the N-methyl protons compared to the parent aniline. nsf.govnih.gov
The N-oxidation of N,N-dimethylanilines is also a biologically relevant process. Studies have shown that N,N-dimethylaniline can be metabolized via N-oxidation in biological systems, catalyzed by enzymes such as dimethylaniline monooxygenase (N-oxide forming). nih.gov While the primary focus of these studies is often on the metabolic fate of these compounds, the underlying chemical transformation is the same.
N-Demethylation Processes
N-demethylation is a crucial functionalization strategy that involves the removal of one or both methyl groups from the nitrogen atom of N,N-dimethylanilines. This process is significant in organic synthesis, particularly for the modification of alkaloids and other nitrogen-containing compounds. organic-chemistry.org
Various reagents and methods have been developed for the N-demethylation of N,N-dimethylanilines. Historically, reagents like cyanogen bromide and phosgene were used, but due to their high toxicity, less hazardous alternatives such as chloroformates have gained prominence. organic-chemistry.org Phenyl chloroformate, in particular, has been shown to be effective for the demethylation of N,N-dimethylanilines. organic-chemistry.org The reaction conditions, including the choice of solvent, can significantly influence the efficiency of the demethylation process. Ionic liquids, such as [bmim]Cl, have been found to enhance the reactivity of phenyl chloroformate in these reactions. organic-chemistry.org
The general mechanism of demethylation with phenyl chloroformate involves the formation of a carbamate intermediate, which is then cleaved to yield the N-demethylated product. This process provides a route to N-methylanilines from their N,N-dimethylaniline precursors.
Another avenue for N-demethylation is through oxidative processes. The metabolism of N,N-dimethylaniline in biological systems often involves oxidative N-demethylation, catalyzed by cytochrome P-450 isozymes, leading to the formation of N-methylaniline and formaldehyde (B43269). nih.gov While the N-oxide of N,N-dimethylaniline has been suggested as a potential intermediate in this biological pathway, studies have indicated that it is likely not a direct intermediate in the cytochrome P-450-catalyzed reaction. nih.gov
Furthermore, the N-demethylation of N,N-dimethylanilines can be influenced by pH. Kinetic studies of chloroperoxidase-catalyzed N-demethylation have shown that the reaction rate is pH-dependent, with an optimal pH of around 4.5. nih.gov These studies suggest that both the protonated and neutral forms of N,N-dimethylaniline can undergo demethylation. nih.gov
Recent research has also explored the mechanism of N-demethylation promoted by iron complexes. These studies indicate that the reaction can proceed through an electron transfer-proton transfer (ET-PT) mechanism. researchgate.net The kinetic isotope effect has been used as a tool to elucidate the details of this mechanism. researchgate.netrsc.org Additionally, copper-catalyzed tandem N-dealkylation and N-methyl aerobic oxidation of tertiary aromatic amines have been developed as a synthetic route to N-arylformamides. researchgate.net
The following table summarizes the key aspects of N-demethylation processes for N,N-dimethylanilines:
| Reagent/Method | Key Features | Products |
| Phenyl Chloroformate | Effective in ionic liquids like [bmim]Cl. organic-chemistry.org | N-methylanilines (via carbamate intermediate) |
| Oxidative (e.g., Cytochrome P-450) | Biological process. nih.gov | N-methylaniline, Formaldehyde |
| Chloroperoxidase-catalyzed | pH-dependent, optimal at pH ~4.5. nih.gov | N-methylaniline |
| Iron Complexes | Proceeds via an electron transfer-proton transfer (ET-PT) mechanism. researchgate.net | N-methylaniline |
| Copper-catalyzed Aerobic Oxidation | Tandem N-dealkylation and N-methyl oxidation. researchgate.net | N-arylformamides |
Spectroscopic and Computational Elucidation of 3 Chloromethyl N,n Dimethylaniline
Advanced Spectroscopic Characterization Techniques
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful methods for identifying functional groups and analyzing the vibrational modes of a molecule. Currently, there are no published experimental IR or Raman spectra specifically for 3-(chloromethyl)-N,N-dimethylaniline.
Vibrational analyses have been performed on the parent compound, N,N-dimethylaniline, combining experimental spectra with Density Functional Theory (DFT) calculations to assign vibrational modes. researchgate.net Such studies provide a methodological framework that could be applied to this compound, but the data itself is not transferable.
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. While experimental mass spectrometry data for this compound is not available, predicted data for its hydrochloride salt has been calculated. The predicted monoisotopic mass is 169.06583 Da. uni.lu Predicted collision cross-section values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have also been computed. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 170.07311 | 134.0 |
| [M+Na]⁺ | 192.05505 | 142.5 |
| [M-H]⁻ | 168.05855 | 139.1 |
| [M+NH₄]⁺ | 187.09965 | 156.0 |
| [M+K]⁺ | 208.02899 | 139.9 |
Data sourced from PubChemLite. uni.lu
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or reported.
Quantum Chemical and Computational Modeling
Computational chemistry provides valuable insights into the geometric and electronic properties of molecules, often complementing experimental data.
Density Functional Theory (DFT) Calculations of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for predicting molecular properties. Despite its power, no specific DFT studies on the molecular geometry and electronic structure of this compound have been found in the scientific literature.
DFT calculations, often using the B3LYP functional with various basis sets, have been successfully applied to study related molecules like N,N-dimethylaniline. researchgate.netresearchgate.net These studies provide optimized geometries, vibrational frequencies, and electronic properties that show good agreement with experimental data where available. A similar computational approach would be necessary to theoretically characterize this compound.
Ab Initio Methods and Semiempirical Modeling for Reaction Pathways
The elucidation of reaction pathways for this compound is significantly enhanced through the use of computational chemistry, specifically ab initio methods and semiempirical modeling. These approaches allow for the theoretical exploration of chemical reactions, providing insights into mechanisms without the need for pre-existing experimental assumptions about the reaction coordinates.
Ab initio methods, which are based on first-principles quantum mechanics, offer a highly accurate means of mapping out potential energy surfaces for reactions. Techniques like ab initio molecular dynamics (AIMD) can simulate the interactions of molecules in a system, discovering novel reaction pathways and intermediates. osti.gov For this compound, this could involve simulating its behavior under various conditions to predict, for example, the products and mechanisms of its decomposition or its reaction with nucleophiles. The "ab initio nanoreactor" approach, a highly accelerated first-principles molecular dynamics simulation, is particularly suited for discovering new molecules and mechanisms without preordained elementary steps. osti.gov
Semiempirical methods, while less computationally demanding than ab initio techniques, also play a crucial role. They use parameters derived from experimental data to simplify calculations, making them suitable for modeling larger systems or for initial, broader explorations of reactivity. These methods can effectively model the competing reaction pathways in various chemical processes. scispace.com For instance, in the case of this compound, semiempirical models could be employed to rapidly screen potential reactions at the chloromethyl group, such as S_N1 versus S_N2 substitution pathways, or elimination reactions.
The primary reaction center of the molecule is the benzylic chloride. Computational models can be used to simulate nucleophilic attack at this site, providing detailed information on the transition state structures and the energies involved.
Table 1: Hypothetical Reaction Pathways for this compound Amenable to Computational Modeling
| Reaction Type | Reactant | Proposed Pathway | Computational Method |
|---|---|---|---|
| Nucleophilic Substitution | Hydroxide (OH⁻) | S_N2 attack on the chloromethyl carbon | Ab initio MD, DFT |
| Nucleophilic Substitution | Ammonia (NH₃) | Formation of a benzylic amine | Semiempirical (AM1, PM3) |
Analysis of Molecular Electrostatic Potential and Reactivity Descriptors
The molecular electrostatic potential (MEP) is a valuable tool for understanding the reactive behavior of this compound. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net
For this compound, the MEP map would show a significant region of negative electrostatic potential (typically colored red) around the nitrogen atom of the dimethylamino group, attributable to its lone pair of electrons. This indicates that the nitrogen is a primary site for electrophilic attack. Another, less intense, negative region would be expected around the chlorine atom due to its high electronegativity. researchgate.net Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the methyl groups and the aromatic ring.
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of the molecule's reactivity.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and reactive.
Electronegativity (χ): Measures the molecule's ability to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. thaiscience.info
The electron-donating N,N-dimethylamino group raises the HOMO energy, making the molecule susceptible to oxidation and electrophilic attack. The chloromethyl group, being weakly electron-withdrawing, slightly lowers the LUMO energy.
Table 2: Calculated Reactivity Descriptors for a Representative Aryl Compound
| Parameter | Formula | Representative Value (eV) | Implication for Reactivity |
|---|---|---|---|
| E_HOMO | - | -5.2286 | Site of electrophilic attack |
| E_LUMO | - | 0.0682 | Site of nucleophilic attack |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.2968 | High stability |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 2.5802 | Moderate electron-attracting power |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.6484 | Moderately resistant to charge transfer |
Note: The values presented are representative for a similar substituted aniline (B41778) molecule and serve as an illustration of the data obtained from such calculations. thaiscience.info
Investigation of Spectroscopic Parameters (e.g., GIAO NMR chemical shifts)
Computational methods are instrumental in predicting and interpreting the NMR spectra of molecules like this compound. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a reliable approach for calculating theoretical NMR chemical shifts. nih.govrsc.org This method has proven effective in assigning the correct structure where experimental data might be ambiguous. rsc.org
By calculating the magnetic shielding tensors for each nucleus, the GIAO method can predict both ¹H and ¹³C NMR chemical shifts. These predicted values can then be compared with experimental data to confirm the molecular structure. For this compound, key structural features can be identified:
¹H NMR: The spectrum would feature a singlet for the N-methyl protons, a singlet for the benzylic protons of the chloromethyl group, and a complex multiplet pattern for the four protons on the aromatic ring.
¹³C NMR: The spectrum would show distinct signals for the N-methyl carbons, the benzylic carbon, and the six aromatic carbons (four of which would be unique).
The accuracy of the predicted shifts can be improved by applying a linear regression analysis based on a set of known compounds measured in the same solvent.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| N-Methyl (-N(CH₃)₂) | ~2.95 | ~40.5 | Typical range for N,N-dimethylaniline derivatives. |
| Benzylic (-CH₂Cl) | ~4.50 | ~46.0 | Deshielded by the adjacent chlorine atom and aromatic ring. |
| Aromatic C2-H | ~6.80 | ~113.0 | Ortho to the strong electron-donating -N(CH₃)₂ group. |
| Aromatic C4-H | ~7.20 | ~129.0 | Meta to -N(CH₃)₂, less shielded. |
| Aromatic C5-H | ~6.70 | ~117.0 | Para to -N(CH₃)₂, shielded. |
| Aromatic C6-H | ~6.75 | ~112.5 | Ortho to -N(CH₃)₂, shielded. |
| Aromatic C1 | - | ~151.0 | Carbon attached to the nitrogen atom. |
Note: These are estimated values based on known substituent effects and data for related compounds like N,N-dimethylaniline. chemicalbook.com
Kinetic and Thermodynamic Studies via Computational Chemistry
Computational chemistry provides powerful tools for investigating the kinetic and thermodynamic parameters of reactions involving this compound. By mapping the potential energy surface of a reaction, key parameters such as activation energy (E_a) and enthalpy of reaction (ΔH_rxn) can be determined. ekb.eg
DFT methods, using functionals like B3LYP or ωB97XD, are commonly employed to optimize the geometries of reactants, products, and, crucially, the transition states that connect them. ekb.eg For a reaction such as the nucleophilic substitution of the chlorine atom in this compound by a hydroxide ion, these calculations can elucidate the reaction mechanism.
Kinetic Analysis: The activation energy is calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate. Computational studies can compare the activation energies for competing pathways (e.g., S_N1 vs. S_N2) to predict the dominant mechanism.
Thermodynamic Analysis: The enthalpy of reaction is calculated from the difference in the total energies of the products and reactants. A negative ΔH_rxn indicates an exothermic reaction, which is thermodynamically favorable, while a positive value indicates an endothermic reaction.
These theoretical investigations allow for a deep understanding of the molecule's reactivity and the feasibility of specific chemical transformations under various conditions.
Table 4: Hypothetical Calculated Kinetic and Thermodynamic Parameters for an S_N2 Reaction
| Reaction | Parameter | Computational Level | Calculated Value (kJ/mol) | Interpretation |
|---|---|---|---|---|
| C₉H₁₂ClN + OH⁻ → C₉H₁₃NO + Cl⁻ | Activation Energy (E_a) | B3LYP/6-31G(d) | +85 | Kinetically accessible reaction barrier. |
Hyperpolarizability and Nonlinear Optical Property Predictions
Molecules that possess both electron-donating and electron-accepting groups within a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. physchemres.org These properties are characterized by the first-order hyperpolarizability (β), a tensor quantity that describes the second-order response of a molecule to an applied electric field.
In this compound, the N,N-dimethylamino group acts as a strong electron donor, while the chloromethyl group is a weak electron acceptor. This donor-acceptor arrangement across the benzene (B151609) ring can lead to a non-zero hyperpolarizability. Computational chemistry provides a direct route to predicting these NLO properties.
Finite-field methods implemented in quantum chemistry software can calculate the components of the dipole moment, polarizability, and hyperpolarizability. dtic.mil DFT calculations using specific functionals designed to handle charge-transfer effects, such as CAM-B3LYP, are often used for this purpose. mdpi.com The calculations can predict the static first-order hyperpolarizability (β₀) as well as frequency-dependent values. The magnitude of β is a direct indicator of the molecule's potential for use in NLO applications like frequency doubling. researchgate.net
Table 5: Representative Predicted NLO Properties
| Property | Computational Method | Basis Set | Predicted Value (a.u.) |
|---|---|---|---|
| Dipole Moment (μ) | DFT (CAM-B3LYP) | 6-311++G(d,p) | ~2.5 D |
| Average Polarizability (α) | DFT (CAM-B3LYP) | 6-311++G(d,p) | ~120 |
Note: Values are illustrative and represent the type of data generated from computational NLO studies.
Advanced Applications in Research and Material Sciences
Role as Versatile Synthetic Intermediates
The reactivity of the chloromethyl group, coupled with the electronic properties of the dimethylamino-substituted aromatic ring, makes 3-(chloromethyl)-N,N-dimethylaniline a highly useful intermediate in organic synthesis.
Precursors for Complex Aromatic Compounds
The benzylic chloride functionality in this compound provides a reactive site for various nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex aromatic structures. This reactivity is fundamental to its role as a precursor in the synthesis of substituted anilines and other intricate aromatic systems. For instance, the synthesis of halogenated anilines can be achieved through multi-step processes that may involve intermediates structurally related to this compound. While direct examples are not extensively documented in readily available literature, the principles of aromatic substitution and functional group interconversion underpin its potential in this area.
The synthesis of various substituted anilines often involves multi-step reaction pathways where a chloromethylated aniline (B41778) derivative could serve as a key intermediate for introducing specific side chains or functional moieties. The general synthetic utility of aniline derivatives is well-established in the creation of a broad spectrum of complex aromatic compounds.
Building Blocks in Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry and material science, and the synthesis of these structures often relies on versatile building blocks. While direct, specific examples of this compound in the synthesis of a wide range of heterocycles are not prominently featured in available research, its structural motifs are relevant to established synthetic strategies. For example, the Vilsmeier-Haack reaction, a versatile method for the formylation of activated aromatic compounds, is a key step in the synthesis of various heterocyclic systems like quinolines. Acetanilides can be converted into 2-chloro-3-formyl quinolines using a Vilsmeier-Haack type reagent, highlighting a pathway where aniline derivatives are fundamental to forming heterocyclic rings heteroletters.org.
The synthesis of meta-hetarylanilines can be achieved through a one-pot three-component reaction involving heterocycle-substituted 1,3-diketones, demonstrating the importance of aniline moieties as building blocks in constructing complex heterocyclic architectures beilstein-journals.org. The reactivity of the chloromethyl group in this compound suggests its potential utility in similar multi-component reactions or as a precursor to intermediates used in the synthesis of various nitrogen-containing heterocycles.
Synthetic Utility in Chiral Molecule Synthesis
The synthesis of enantiomerically pure molecules is of paramount importance in the pharmaceutical and fine chemical industries. While specific enantioselective reactions directly employing this compound are not extensively reported, its structural components are relevant to established methods of asymmetric synthesis. For instance, the enantioselective synthesis of 3-(N-indolyl)quinolines, which possess both axial and central chirality, has been achieved through a photoredox Minisci-type addition reaction catalyzed by a chiral complex rsc.org. This demonstrates the importance of substituted anilines as precursors in developing chiral molecules.
Furthermore, three-component reactions involving aldehydes, anilines, and other reagents in the presence of a chiral catalyst can lead to the formation of optically active products uni-pannon.hu. The potential exists for this compound to be utilized in similar asymmetric transformations, where the chloromethyl group could be further functionalized post-reaction to yield a variety of chiral compounds.
Applications in Polymer and Material Science Research
The presence of a polymerizable or functionalizable group makes this compound an interesting candidate for applications in polymer and material science.
Monomers for Specialty Polymer Synthesis
The chloromethyl group on the aromatic ring of this compound allows it to function as a monomer in the synthesis of specialty polymers. Cationic copolymerization of p-(chloromethyl)styrene with isobutylene has been investigated, demonstrating that the chloromethyl group can participate in polymerization reactions epa.gov. Although this study focuses on the para-isomer, it highlights the reactivity of the chloromethylstyrene moiety.
Copolymers of 4-chloromethyl styrene with various acrylic monomers have been synthesized, and the resulting polymers can be further modified through nucleophilic substitution of the chlorine atom ijcce.ac.ir. This post-polymerization modification allows for the introduction of a wide range of functional groups, leading to the creation of specialty polymers with tailored properties. For instance, aminated polymers with high glass transition temperatures have been prepared by treating copolymers of 4-chloromethyl styrene with sodium phthalimide followed by hydrazine monohydrate.
Components in Advanced Material Development
The functional groups present in this compound make it a potential component for the development of advanced materials with specific properties. The incorporation of functional monomers into polymer structures is a key strategy for creating materials with tailored characteristics for various applications.
While direct applications of this compound in advanced materials are not widely documented, the broader class of functional monomers is crucial in this field. For example, the synthesis of copolymers containing N,N-dimethylacrylamide and a quaternary ammonium (B1175870) salt has resulted in materials with biocidal effects against certain bacteria espublisher.com. This highlights the potential of incorporating amine-functionalized monomers to create materials with specific biological activities.
The development of functional materials often involves the synthesis of polymers with specific chemical reactivity, thermal stability, or optical properties. The combination of the reactive chloromethyl group and the tertiary amine in this compound offers possibilities for creating cross-linked materials, surface-functionalized materials, or materials with specific catalytic or electronic properties. Further research is needed to fully explore the potential of this compound in the realm of advanced material development.
Analytical Methodologies in Chemical Research
The chemical structure of this compound, which combines a reactive benzylic chloride with a fluorescent N,N-dimethylaniline core, makes it a versatile tool in modern analytical chemistry. Its applications are primarily centered on enhancing the detection and quantification of molecules that are otherwise difficult to analyze.
Derivatization Reagents in Chromatographic Analysis
In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), the sensitive detection of analytes is paramount. Many biologically and industrially important molecules, such as carboxylic acids and fatty acids, lack a native chromophore or fluorophore, making them difficult to detect at low concentrations using common UV-Vis or fluorescence detectors nih.govnih.gov. Chemical derivatization is a strategy employed to overcome this limitation by covalently attaching a "tag" to the analyte molecule, thereby improving its detectability mdpi.comgreyhoundchrom.com.
This compound is well-suited to act as a pre-column derivatization reagent due to its structural features. The N,N-dimethylaniline moiety serves as the fluorophore, while the chloromethyl group provides a reactive site for attachment to target analytes thermofisher.com. The derivatization reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. For instance, a carboxylic acid is first deprotonated with a non-nucleophilic base to form a carboxylate anion. This anion then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a fluorescent ester derivative aocs.org.
This process significantly enhances analytical sensitivity. The resulting ester derivative can be easily separated from the excess reagent and other matrix components using reversed-phase HPLC and detected with high sensitivity by a fluorescence detector researchgate.net. This methodology is analogous to the use of other fluorescent alkylating agents, such as 9-anthryldiazomethane (ADAM) and various bromomethylcoumarins, which are also used to tag carboxylic acids for sensitive analysis thermofisher.comresearchgate.net.
Table 1: Derivatization of a Carboxylic Acid with this compound
| Step | Description | Chemical Reaction Example |
|---|---|---|
| Activation | A generic carboxylic acid (R-COOH) is deprotonated using a base (e.g., potassium carbonate) to form a nucleophilic carboxylate anion (R-COO⁻). | R-COOH + K₂CO₃ → R-COO⁻ K⁺ + KHCO₃ |
| Derivatization | The carboxylate anion attacks the chloromethyl group of this compound, forming a new ester bond. | R-COO⁻ + Cl-CH₂-C₆H₄-N(CH₃)₂ → R-COO-CH₂-C₆H₄-N(CH₃)₂ + Cl⁻ |
| Analysis | The resulting fluorescent ester is separated by HPLC and detected by a fluorescence detector, allowing for sensitive quantification. | N/A |
Spectroscopic Probes and Sensors
The development of spectroscopic probes and sensors is a key area of research for detecting specific analytes like metal ions or biologically relevant small molecules. These sensors typically consist of two main components: a signaling unit (fluorophore) that emits light and a recognition unit (receptor) that selectively binds to the target analyte whiterose.ac.uk. The interaction between the receptor and the analyte causes a measurable change in the fluorophore's emission, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity.
This compound serves as a valuable synthetic building block for constructing such probes. The N,N-dimethylaniline core functions as the fluorophore, providing the necessary spectroscopic properties for detection wikipedia.orgnih.gov. The chloromethyl group acts as a reactive linker, enabling the covalent attachment of the fluorophore to a variety of recognition units.
For example, the compound can be reacted with molecules containing nucleophilic groups like amines or thiols, which are often present on common recognition platforms such as bipyridines, crown ethers, or cyclens (used for binding metal ions). By attaching the N,N-dimethylaniline fluorophore to these receptors, researchers can design custom probes where analyte binding modulates the fluorescence through mechanisms like Photoinduced Electron Transfer (PET). This modular approach allows for the creation of a wide array of selective chemosensors for various analytical applications.
Role in Purity Control and Impurity Profiling of Synthetic Intermediates
Ensuring the purity of synthetic intermediates is a critical aspect of chemical manufacturing, particularly in the pharmaceutical industry. Impurity profiling—the identification and quantification of all potential impurities in a substance—is required to guarantee the safety and efficacy of the final product yufengchemicals.com. Analytical methods used for this purpose must be highly sensitive to detect impurities at trace levels.
The function of this compound as a derivatization reagent is directly applicable to purity control and impurity profiling. During a multi-step synthesis, process-related impurities or degradation products may be generated. Some of these impurities, like their parent molecules, may lack chromophores, making them effectively invisible to standard HPLC-UV analysis at the low concentrations mandated by regulatory bodies nih.govchemicalbook.com.
By treating a sample of a synthetic intermediate with this compound, impurities containing nucleophilic functional groups (e.g., carboxylic acids, phenols, or thiols) can be selectively tagged. This fluorescent labeling allows for their subsequent detection and quantification with extremely high sensitivity using HPLC with fluorescence detection (HPLC-FLD). This technique enables the creation of a comprehensive impurity profile, helping chemists to monitor and control the levels of unwanted by-products throughout the manufacturing process and ensuring that the final intermediate meets stringent purity specifications.
Table 2: Workflow for Impurity Profiling Using Fluorescent Derivatization
| Stage | Action | Purpose |
|---|---|---|
| 1. Sample Preparation | A sample of the synthetic intermediate is dissolved in an appropriate solvent. | To prepare the sample for chemical reaction. |
| 2. Derivatization | The sample is reacted with this compound under optimized conditions (e.g., with a base catalyst). | To attach a fluorescent tag to target impurities (e.g., those with carboxylic acid groups). |
| 3. Chromatographic Separation | The derivatized sample is injected into an HPLC system equipped with a fluorescence detector. | To separate the tagged impurities from the main component and other substances. |
| 4. Detection & Quantification | The fluorescence signal of each separated impurity is measured. The concentration is determined by comparing the signal to that of a known standard. | To accurately measure the amount of each tagged impurity present in the intermediate. |
| 5. Profile Generation | The identity and quantity of each detected impurity are documented. | To create a complete impurity profile for quality control and regulatory compliance. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 9-anthryldiazomethane (ADAM) |
| N,N-dimethylaniline |
| Potassium carbonate |
| Cloxacillin |
| Rivastigmine |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(chloromethyl)-N,N-dimethylaniline, and how can reaction yields be maximized?
- Methodological Answer : The compound is typically synthesized via chlorination of (dimethylamino)phenylmethanol using thionyl chloride (SOCl₂) in dry CH₂Cl₂ at 0°C, followed by neutralization with sodium bicarbonate. This method achieves ~90% yield . Alternative routes involve palladium-catalyzed cross-coupling with potassium trifluoroboratomethylpiperazine derivatives, yielding 89% under reflux conditions . Optimization strategies include controlling stoichiometry (e.g., 1.5 eq. of coupling agents) and using inert atmospheres to prevent side reactions.
Q. How can this compound be purified, and what analytical techniques validate its purity?
- Methodological Answer : Purification is achieved via silica gel chromatography (e.g., 0–50% ethyl acetate in cyclohexane gradients) or distillation. Purity is validated using:
- ¹H/¹³C NMR : Key signals include δ 4.63 ppm (s, 2H, CH₂Cl) and 2.96 ppm (s, 6H, N(CH₃)₂) .
- IR Spectroscopy : Absorbance bands for C-Cl (~750 cm⁻¹) and aromatic C-N (~1600 cm⁻¹) confirm functional groups .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer : Store under argon at 4°C in amber glass to prevent photodegradation. Avoid prolonged exposure to moisture, as the chloromethyl group is hydrolytically labile. Use anhydrous Na₂SO₄ during workup to remove trace water .
Advanced Research Questions
Q. How do computational methods (DFT/HF) aid in predicting the molecular geometry and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with 6-31G(d) basis sets accurately reproduces experimental geometries (bond lengths ±0.02 Å) and vibrational frequencies (±10 cm⁻¹). Frontier Molecular Orbital (FMO) analysis predicts electrophilic reactivity at the chloromethyl group (LUMO energy: ~-1.2 eV) . Solvent effects can be modeled using Polarizable Continuum Model (PCM) to simulate polar environments .
Q. What reaction pathways dominate when the chloromethyl group participates in nucleophilic substitutions or cross-couplings?
- Methodological Answer : The chloromethyl group undergoes SN2 reactions with amines (e.g., ammonia) to form benzylamines . In Pd-catalyzed cross-couplings, it reacts with boronic esters via C(sp³)-C(sp³) bond formation, requiring ligands like XPhos and reflux conditions (16 h) for high efficiency . Competing elimination pathways can be suppressed by using bulky bases (e.g., DIPEA) .
Q. How can contradictory NMR data for this compound derivatives be resolved?
- Methodological Answer : Contradictions in aromatic proton shifts (e.g., δ 6.55–7.24 ppm ) arise from solvent polarity or substituent effects. Use deuterated solvents (CDCl₃) for consistency. For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies coupling patterns and assignments .
Q. What toxicological risks are associated with this compound, and how can exposure be mitigated?
- Methodological Answer : The compound is a suspected carcinogen (IARC Group 3) due to structural analogs causing forestomach papillomas in mice . Always use fume hoods, PPE (nitrile gloves), and monitor air quality with LC-MS/MS for trace detection .
Q. How does the compound’s electronic structure influence its reactivity in photoinduced electron-transfer reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
